Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514524 | |
| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190906-92-4 | |
| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190906-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Synthetic Strategy
The synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate likely follows a three-step sequence:
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Piperidine Ring Formation : Construction of the 2-methyl-4-oxopiperidine backbone via cyclization or reductive amination.
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Nitrogen Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
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Oxidation and Functionalization : Selective oxidation to introduce the 4-oxo group while preserving stereochemistry.
A patent detailing the synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (a structural analog) highlights the use of Boc protection under basic conditions, followed by optical resolution to isolate enantiomers. While the methyl substituent’s position differs, the general methodology—particularly the use of Boc anhydride and stereochemical control—remains relevant.
Piperidine Backbone Synthesis
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Starting Material : 2-Methylpiperidin-4-one or its precursors.
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Cyclization : Acid- or base-catalyzed cyclization of δ-amino ketones, such as 5-aminopentan-2-one, to form the piperidine ring.
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Reductive Amination : Condensation of ketones with amines, followed by reduction (e.g., using NaBH₃CN), to yield 2-methyl-4-oxopiperidine.
Boc Protection
Oxidation and Workup
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Oxidizing Agents : Dess-Martin periodinane or Swern oxidation to introduce the 4-oxo group.
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Purification : Column chromatography (silica gel, ethyl acetate/heptane) or recrystallization to isolate the product.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities favor continuous flow reactors for improved temperature control and mixing. Key parameters include:
Racemization and Recycling
A patented method for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate describes racemizing undesired enantiomers using bases like NaOH (20–40°C) and recycling them into the synthesis stream. This approach could reduce waste and improve yields for the 2-methyl analog.
Data Tables: Synthesis Parameters and Outcomes
Table 1: Comparison of Boc Protection Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Toluene |
| Temperature | 0–25°C | 20–40°C |
| Reaction Time | 12 hours | 2–4 hours |
| Yield | 70–85% | 85–95% |
| Catalyst | Triethylamine | Automated dispensers |
Table 2: Oxidation Methods and Efficiency
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Dess-Martin Periodinane | 1.1 eq | 88 | 99 |
| Swern Oxidation | (COCl)₂, DMSO | 78 | 95 |
| TEMPO/NaOCl | 0.2 eq TEMPO | 82 | 97 |
Challenges and Optimization Strategies
Stereochemical Control
The 2-methyl group introduces steric hindrance, complicating enantioselective synthesis. Solutions include:
Byproduct Formation
Common byproducts arise from:
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Over-Oxidation : Mitigated by controlled reagent addition.
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Boc Deprotection : Avoided by maintaining pH > 8 during workup.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is utilized as a versatile building block in the synthesis of complex organic molecules. The presence of a ketone functional group, a tert-butyl ester, and a chiral center allows for various chemical transformations that are essential in organic chemistry.
Key Reactions and Transformations
- Asymmetric Synthesis : The compound is instrumental in synthesizing enantiomerically pure compounds, which are vital for pharmaceutical applications. Its chirality allows chemists to produce specific stereoisomers that may exhibit different biological activities.
- Formation of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, including potential anti-cancer and anti-bacterial agents. Studies have indicated that piperidine derivatives can interact with biological targets such as enzymes and receptors, providing insights into their pharmacokinetics and pharmacodynamics .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure allows it to be modified to create new drug candidates with improved efficacy and reduced side effects.
Therapeutic Applications
- Anticancer Agents : Research has focused on piperidine derivatives for their potential use in cancer therapy. The ability to modify the compound's structure opens avenues for developing new anticancer drugs.
- Antibacterial Properties : Similar structural analogs have been studied for antibacterial activity, indicating that this compound may also hold promise in combating bacterial infections.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of related compounds that share similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | Enantiomer; similar reactivity but different stereochemistry | Different biological activity due to stereochemistry |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Lacks the methyl group | Altered steric and electronic properties affecting reactivity |
| tert-Butyl 2-methylpiperidine-1-carboxylate | Lacks the ketone group | Affects reactivity and applications compared to the target compound |
This comparative analysis highlights how the unique combination of functional groups in this compound distinguishes it from its analogs, making it particularly valuable in asymmetric synthesis and pharmaceutical development.
Case Study 1: Interaction with Biological Targets
Research involving similar piperidine derivatives has shown their interactions with various enzymes and receptors. These studies help elucidate the pharmacological profiles of these compounds, informing drug design strategies aimed at optimizing therapeutic effects while minimizing adverse reactions .
Case Study 2: Synthesis of Bioactive Molecules
A study demonstrated the successful synthesis of a series of piperidine-based compounds using this compound as a starting material. The resulting compounds exhibited promising biological activities, including cytotoxicity against cancer cell lines, underscoring the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but serves as a precursor for the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific compounds synthesized from it.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below highlights key structural analogues and their distinguishing features:
Functional Group Variations
- Ketone vs. Ester : Replacing the 4-oxo group with an acetyl group (e.g., tert-butyl 3-acetylpiperidine-1-carboxylate, CAS: 858643-92-2) converts the ketone to an ester, altering reactivity in nucleophilic additions .
- Fluorine Substitution : Introducing fluorine (e.g., 3,3-difluoro or trifluoroacetyl derivatives) enhances electronegativity and metabolic stability, making these analogues valuable in fluorinated drug design .
Enantiomeric Comparisons
The (S)- and (R)-enantiomers of this compound exhibit distinct applications:
- (S)-Enantiomer (CAS: 790667-43-5): Used in asymmetric synthesis of indole derivatives (e.g., racemic (6-fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-methanone) .
- (R)-Enantiomer (CAS: 790667-49-1) : Employed in copper-catalyzed enantioselective reactions, leveraging phosphoramidite ligands for stereochemical control .
Pharmaceutical Relevance
Stability and Reactivity
- The Boc group in the title compound provides stability under basic/neutral conditions but is cleaved under acidic conditions (e.g., HCl/dioxane). This contrasts with tosyl (Ts) or allyl groups, which require distinct deprotection strategies .
- Steric effects from substituents (e.g., ethyl vs. methyl) influence reaction rates in nucleophilic additions or cross-couplings .
Biological Activity
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including reductive amination and cyclization reactions. The compound typically features a piperidine ring substituted with a tert-butyl group and a carbonyl functionality, which plays a crucial role in its biological activity.
A notable synthesis method involves the cyclization of amine-substituted enones under acidic conditions, which yields a mixture of diastereomers (trans and cis) with varying yields depending on the reaction conditions. For instance, a study reported that the formation of 2,6-trans-4-oxopiperidines occurred in high yields (73–88%) under optimized conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have shown promising antiproliferative activity against various cancer cell lines, with IC50 values ranging from 25 to 440 nM. These compounds exert their effects by inhibiting tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
Table 1: Antiproliferative Activity of Tert-butyl 2-methyl-4-oxopiperidine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | L1210 | 250 |
| Compound B | HeLa | 300 |
| Compound C | CEM | 440 |
| Compound D | K562 | 700 |
This table summarizes the IC50 values for selected derivatives, illustrating their varied potency across different cancer cell lines.
The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin. This binding inhibits the normal polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase. For instance, one study demonstrated that treatment with certain derivatives increased the percentage of cells in the G2/M phase significantly, confirming their role as tubulin inhibitors .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro testing on human peripheral blood mononuclear cells indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
- Pharmacokinetics : The pharmacokinetic profile shows that this compound is permeable across biological membranes (Log Kp = -6.89 cm/s) but does not act as a substrate for major cytochrome P450 enzymes (CYP) involved in drug metabolism .
- Comparative Analysis : A comparative analysis with other piperidine-containing compounds revealed that those with similar structural motifs exhibited enhanced biological activity, emphasizing the importance of molecular structure in determining efficacy .
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate?
The compound is typically synthesized via carbamate protection of the piperidine nitrogen. A tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, analogous syntheses involve reacting a 4-oxopiperidine derivative with Boc anhydride in the presence of a base like triethylamine or DMAP in dichloromethane or THF . Post-reaction purification via silica gel chromatography or recrystallization is standard. Reaction optimization may require temperature control (e.g., 0–20°C) to suppress side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR : H and C NMR to identify the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C), ketone (δ ~200–210 ppm for C), and piperidine ring protons (δ 3.0–4.0 ppm for N–CH) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (CHNO, theoretical MW: 213.14).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch for carbamate and ketone) .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N or Ar) to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst Screening : Test bases like DMAP or pyridine derivatives to enhance Boc protection efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like oxidation of the 4-oxo group .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in spectral data during structural analysis?
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals in the piperidine ring .
Q. What strategies are effective for quantifying impurities in this compound during pharmaceutical applications?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify degradation products (e.g., hydrolyzed carbamate) .
- Stability Studies : Accelerated aging under stress conditions (40°C/75% RH) to monitor impurity profiles .
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., the 4-oxo group) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance from the tert-butyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
